

Spectroscopic and Analytical Profile of Boc-Met(O)-OH: A Technical Guide

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Compound of Interest

Compound Name: *Boc-Met(O)-Oh*

Cat. No.: *B558264*

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This technical guide provides an in-depth overview of the spectroscopic data for N-tert-Butoxycarbonyl-L-methionine sulfoxide (**Boc-Met(O)-OH**), a key building block in solid-phase peptide synthesis (SPPS). This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its characterization.

Physicochemical Properties

Boc-Met(O)-OH is a standard building block used for the introduction of methionine sulfoxide residues in peptide chains via Boc SPPS. It typically appears as a white to slightly yellow or beige powder.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₉ NO ₅ S	[1]
Molecular Weight	265.33 g/mol	[1]
CAS Number	34805-21-5	[1]
Purity	≥98% (TLC)	
Optical Rotation	[α] _{25/D} +6.5 to +9.5° (c=1 in methanol)	
Solubility	Clearly soluble in DMF	

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **Boc-Met(O)-OH**. Due to the limited availability of complete spectral data for **Boc-Met(O)-OH** in the searched literature, representative data for the closely related, non-oxidized precursor, Boc-Met-OH, is provided for NMR analysis as a comparative reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The following tables summarize the reported ^1H and ^{13}C NMR spectral data for Boc-Met-OH in deuterated chloroform (CDCl_3).

^1H NMR Data for Boc-L-Methionine (CDCl_3 , 400 MHz)

Assignment	Chemical Shift (ppm)
-COOH	10.0
-NH-	5.24
α -CH	4.45
γ -CH ₂	2.58
β -CH ₂	2.18, 2.00
S-CH ₃	2.11
-C(CH ₃) ₃	1.46

Data sourced from ChemicalBook for Boc-L-Methionine.[2]

^{13}C NMR Data for Boc-Amino Acids

General ranges for ^{13}C NMR chemical shifts for Boc-protected amino acids are provided below, as specific data for **Boc-Met(O)-OH** was not found in the search results.

Assignment	Chemical Shift (ppm)
Carboxyl Carbonyl (-COOH)	~175
Boc Carbonyl (-O-(C=O)-)	~157
Quaternary Boc Carbon (-C(CH ₃) ₃)	~80
α-Carbon	~53
Side Chain Carbons	Variable
Boc Methyls (-C(CH ₃) ₃)	~28

These are typical values for Boc-protected amino acids.[\[3\]](#)[\[4\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. While a specific spectrum for **Boc-Met(O)-OH** was not available, the table below lists the expected characteristic absorption bands based on its structure. The identity of **Boc-Met(O)-OH** is routinely confirmed by IR spectroscopy.

Functional Group	Vibration	Expected Wavenumber (cm ⁻¹)
O-H (Carboxylic Acid)	Stretching	3300-2500 (broad)
N-H (Amide)	Stretching	3400-3200
C-H (Alkyl)	Stretching	3000-2850
C=O (Carboxylic Acid)	Stretching	1725-1700
C=O (Urethane, Boc)	Stretching	1715-1680
S=O (Sulfoxide)	Stretching	1070-1030
C-N	Stretching	1250-1020
C-O	Stretching	1300-1000

Expected ranges are based on standard IR correlation tables.^[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Ion	Calculated m/z
[M+H] ⁺	266.10
[M+Na] ⁺	288.08
[M-H] ⁻	264.09

Calculated based on a molecular weight of 265.33 g/mol for C₁₀H₁₉NO₅S.^[1]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **Boc-Met(O)-OH** are provided below. These are generalized protocols based on standard practices for similar compounds.

Synthesis of Boc-Met(O)-OH

The synthesis of **Boc-Met(O)-OH** typically involves the oxidation of the sulfur atom in Boc-Met-OH. A general procedure is as follows:

- **Dissolution:** Dissolve Boc-Met-OH in a suitable solvent mixture, such as methanol/water.
- **Oxidation:** Cool the solution in an ice bath and add an oxidizing agent (e.g., hydrogen peroxide or sodium periodate) dropwise.
- **Reaction Monitoring:** Stir the reaction mixture at a controlled temperature and monitor the progress by thin-layer chromatography (TLC).
- **Workup:** Once the reaction is complete, quench any excess oxidizing agent.
- **Purification:** The product can be purified by recrystallization or column chromatography to yield **Boc-Met(O)-OH**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Boc-Met(O)-OH** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD-d₄) in an NMR tube.
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer at room temperature.[\[6\]](#)
- Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
- Analysis: Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra based on known values and correlation spectra (e.g., COSY, HSQC) if necessary.[\[6\]](#)

IR Spectroscopy

- Sample Preparation: Prepare the sample using an appropriate technique, such as forming a KBr pellet by mixing a small amount of **Boc-Met(O)-OH** with dry potassium bromide and pressing it into a thin disk, or by using an Attenuated Total Reflectance (ATR) accessory for a solid sample.
- Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
- Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

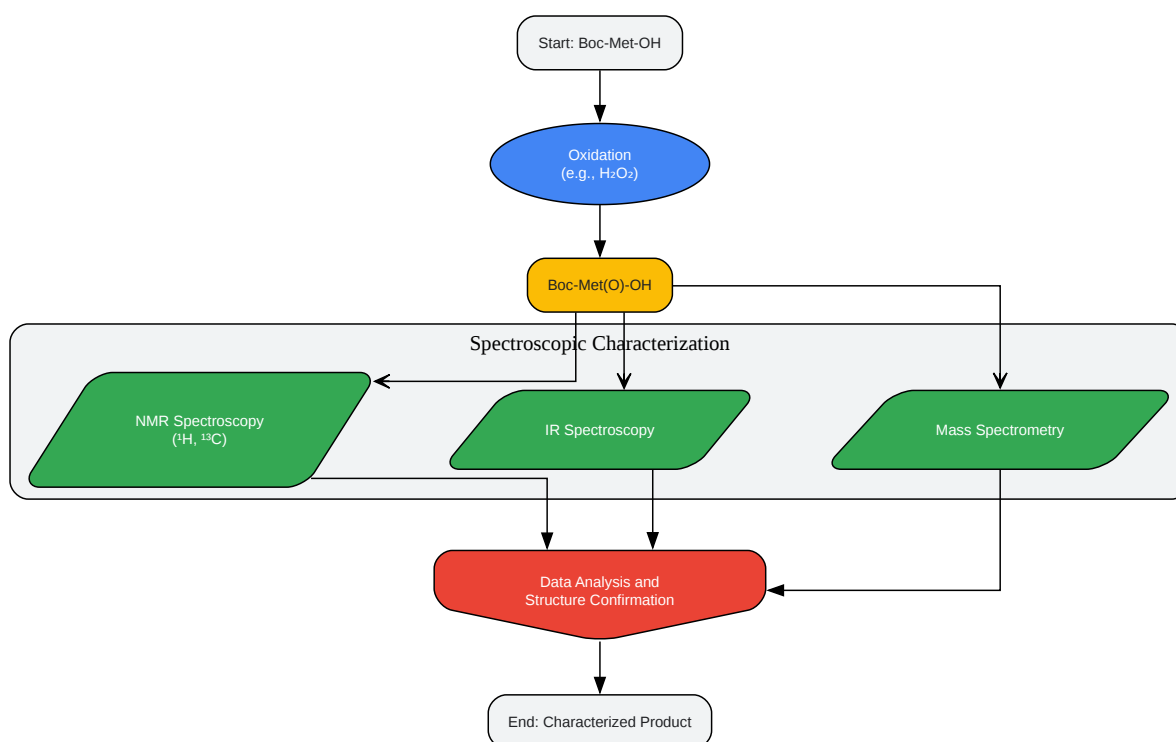
Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of **Boc-Met(O)-OH** in a suitable solvent, such as methanol or acetonitrile, with a small amount of formic acid for positive ion mode or ammonium hydroxide for negative ion mode to promote ionization.
- Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Acquire the mass spectrum using an appropriate ionization technique, such as Electrospray Ionization (ESI).[\[6\]](#)

- Analysis: Determine the molecular weight from the mass-to-charge ratio (m/z) of the molecular ions (e.g., $[M+H]^+$, $[M+Na]^+$).

Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of **Boc-Met(O)-OH**.



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